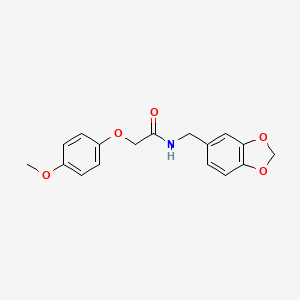![molecular formula C19H24FN3O B5682541 6-fluoro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}quinoline](/img/structure/B5682541.png)
6-fluoro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-fluoro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}quinoline, also known as TAK-243, is a small molecule inhibitor that targets the ubiquitin-proteasome system. This system plays a crucial role in regulating protein degradation, and its dysregulation has been linked to various diseases, including cancer. TAK-243 has shown promising results in preclinical studies as a potential anticancer agent.
作用机制
6-fluoro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}quinoline targets the 19S regulatory particle of the proteasome, which is responsible for recognizing and degrading ubiquitinated proteins. By inhibiting the activity of the proteasome, this compound blocks the degradation of specific proteins, leading to their accumulation and subsequent induction of apoptosis in cancer cells. This compound has been shown to selectively target cancer cells while sparing normal cells, making it a promising anticancer agent.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in cancer cells through the accumulation of ubiquitinated proteins. In addition, this compound has been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest. This compound has also been shown to enhance the sensitivity of cancer cells to other anticancer agents, such as bortezomib and carfilzomib.
实验室实验的优点和局限性
One of the main advantages of 6-fluoro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}quinoline is its selectivity for cancer cells, which minimizes the potential for off-target effects. In addition, this compound has been shown to have a synergistic effect when used in combination with other anticancer agents, making it a promising candidate for combination therapy. However, one limitation of this compound is its low solubility, which can make it difficult to administer in vivo. In addition, the optimal dosing regimen for this compound has not yet been established.
未来方向
There are several future directions for the development of 6-fluoro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}quinoline as an anticancer agent. One potential direction is the development of more potent and selective inhibitors of the proteasome. In addition, the combination of this compound with other anticancer agents, such as immune checkpoint inhibitors, is an area of active research. Another potential direction is the development of biomarkers to predict response to this compound, which could help identify patients who are most likely to benefit from treatment. Finally, the development of novel drug delivery systems to improve the solubility and pharmacokinetics of this compound is an area of ongoing research.
合成方法
The synthesis of 6-fluoro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}quinoline involves several steps, including the reaction of 2-chloro-6-fluoroquinoline with 3-(4-morpholinyl)-1-piperidinecarboxaldehyde, followed by reduction with sodium borohydride. The final product is obtained after purification by column chromatography and recrystallization. The yield of this compound is typically around 20%.
科学研究应用
6-fluoro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}quinoline has been extensively studied in preclinical models of cancer, including multiple myeloma, leukemia, and solid tumors. In vitro studies have shown that this compound inhibits the activity of the proteasome, leading to the accumulation of ubiquitinated proteins and ultimately inducing apoptosis in cancer cells. In vivo studies have demonstrated that this compound has potent antitumor activity and can significantly reduce tumor growth in xenograft models.
属性
IUPAC Name |
4-[1-[(6-fluoroquinolin-2-yl)methyl]piperidin-3-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O/c20-16-4-6-19-15(12-16)3-5-17(21-19)13-22-7-1-2-18(14-22)23-8-10-24-11-9-23/h3-6,12,18H,1-2,7-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJORVCLWKQPKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=NC3=C(C=C2)C=C(C=C3)F)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5682471.png)
![9-[5-(methoxymethyl)-2-furoyl]-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5682478.png)
![4-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B5682481.png)

![1-{3-[(3aS*,9bS*)-3a-(hydroxymethyl)-1,3a,4,9b-tetrahydrochromeno[3,4-c]pyrrol-2(3H)-yl]-3-oxopropyl}-6-methylpyridin-2(1H)-one](/img/structure/B5682510.png)
![(2,4-difluorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5682515.png)

![methyl 4-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]benzoate](/img/structure/B5682526.png)
![N-cyclopentyl-3-{5-[(methylthio)acetyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}propanamide](/img/structure/B5682542.png)
![6-{4-[1-(dimethylamino)ethyl]phenyl}pyridin-3-ol](/img/structure/B5682549.png)
![1-acetyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B5682552.png)

![(3aS*,7aR*)-5-methyl-2-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5682567.png)
![4-ethyl-6-{3-[(2-methylbenzyl)oxy]azetidin-1-yl}pyrimidine](/img/structure/B5682577.png)
